

UHPLC-Q-Exactive-Orbitrap-HRMS for Orthosiphon B metabolite identification

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Compound of Interest

Compound Name: *orthosiphon B*

Cat. No.: *B15294154*

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Application Notes: High-Resolution Metabolite Profiling of Orthosiphon B

Harnessing UHPLC-Q-Exactive-Orbitrap-HRMS for Comprehensive Phytochemical Analysis

For researchers, scientists, and professionals in drug development, the comprehensive characterization of metabolites in medicinal plants like Orthosiphon B (also known as Orthosiphon stamineus Benth.) is a critical step in understanding its therapeutic potential. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Q-Exactive Orbitrap High-Resolution Mass Spectrometer (HRMS) offers a powerful platform for the in-depth identification and relative quantification of a wide array of chemical constituents. This advanced analytical technique provides the high resolution and mass accuracy necessary to distinguish between complex isomeric compounds and elucidate the structures of novel metabolites.

The Q-Exactive Orbitrap system combines a high-performance quadrupole for precursor ion selection with a high-resolution, accurate-mass (HRAM) Orbitrap mass analyzer. This hybrid technology enables both full-scan HRMS for profiling and data-dependent MS/MS scans for structural fragmentation, which are essential for confident metabolite identification. When coupled with the rapid separation capabilities of UHPLC, this workflow allows for high-throughput analysis of complex plant extracts and biological samples, facilitating a deeper understanding of the plant's metabolome and its biotransformation in vivo.

Recent studies utilizing UHPLC-Q-Exactive-Orbitrap-HRMS have successfully identified a significant number of metabolites in *Orthosiphon stamineus* Benth.[1][2]. These investigations have not only characterized the phytochemical composition of the plant itself but have also traced the absorption and metabolism of its constituents in biological systems, such as in rat serum and kidney tissues following oral administration[1][2][3]. This level of detailed analysis is invaluable for pharmacokinetic studies and for elucidating the mechanisms of action of this traditional medicinal herb.

Quantitative Summary of Metabolite Identification

The application of UHPLC-Q-Exactive-Orbitrap-HRMS has enabled the identification and preliminary quantification of a substantial number of metabolites from *Orthosiphon* B. The following tables summarize the findings from recent literature, highlighting the number of compounds identified in different sample matrices.

Sample Type	Number of Identified Substances	Key Findings
Orthosiphon stamineus Benth. Water Decoction	~92	A preliminary identification of approximately 92 substances was achieved by referencing relevant databases and literature. [1] [2] [3]
Powdered Orthosiphon stamineus Benth. vs. Water Decoction	48 (new compounds)	The process of boiling was found to produce 48 additional compounds that were not present in the powdered form. [1] [2] [3]
Rat Serum (post-administration)	45 (prototype components) & 49 (metabolites)	A total of 45 absorbed prototype components and 49 metabolites were discovered in rat serum. [1] [2] [3]
Rat Kidney Tissue Homogenate (post-administration)	28 (prototype components)	An additional 28 prototype components were identified within the kidney tissue. [1] [2] [3]

Experimental Protocols

Sample Preparation

a) Plant Material Extraction (Water Decoction)

- Weigh 10 g of dried Orthosiphon B powder.
- Add 100 mL of distilled water.
- Bring to a boil and then simmer for 30 minutes.
- Allow the decoction to cool to room temperature.
- Centrifuge the decoction at 12,000 rpm for 15 minutes at 4°C.

- Collect the supernatant and filter it through a 0.22 μm membrane filter.
- The filtered extract is now ready for UHPLC-HRMS analysis.

b) Biological Sample Preparation (Rat Serum)

- Collect blood samples and centrifuge at 3,000 rpm for 10 minutes to separate the serum.
- To 100 μL of serum, add 400 μL of ice-cold methanol (containing an internal standard, if used) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C and transfer the supernatant to an autosampler vial for analysis.

c) Biological Sample Preparation (Rat Kidney Tissue)

- Excise and weigh 150 mg of kidney tissue.
- Add 1.5 mL of pure methanol and homogenize using a tissue homogenizer.
- Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.[\[4\]](#)
- Transfer the supernatant to a clean tube and vacuum dry at 4°C.[\[4\]](#)
- Reconstitute the dried extract in a suitable volume of the initial mobile phase for UHPLC-HRMS analysis.

UHPLC-Q-Exactive-Orbitrap-HRMS Analysis

a) UHPLC Conditions

- System: Thermo Scientific™ Vanquish™ UHPLC system or equivalent.
- Column: Thermo Scientific™ Hypersil GOLD™ C18 column (e.g., 100 mm × 2.1 mm, 1.9 μm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-18 min: 5-95% B
 - 18-21 min: 95% B
 - 21.1-25 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2 μL.

b) Mass Spectrometry Conditions

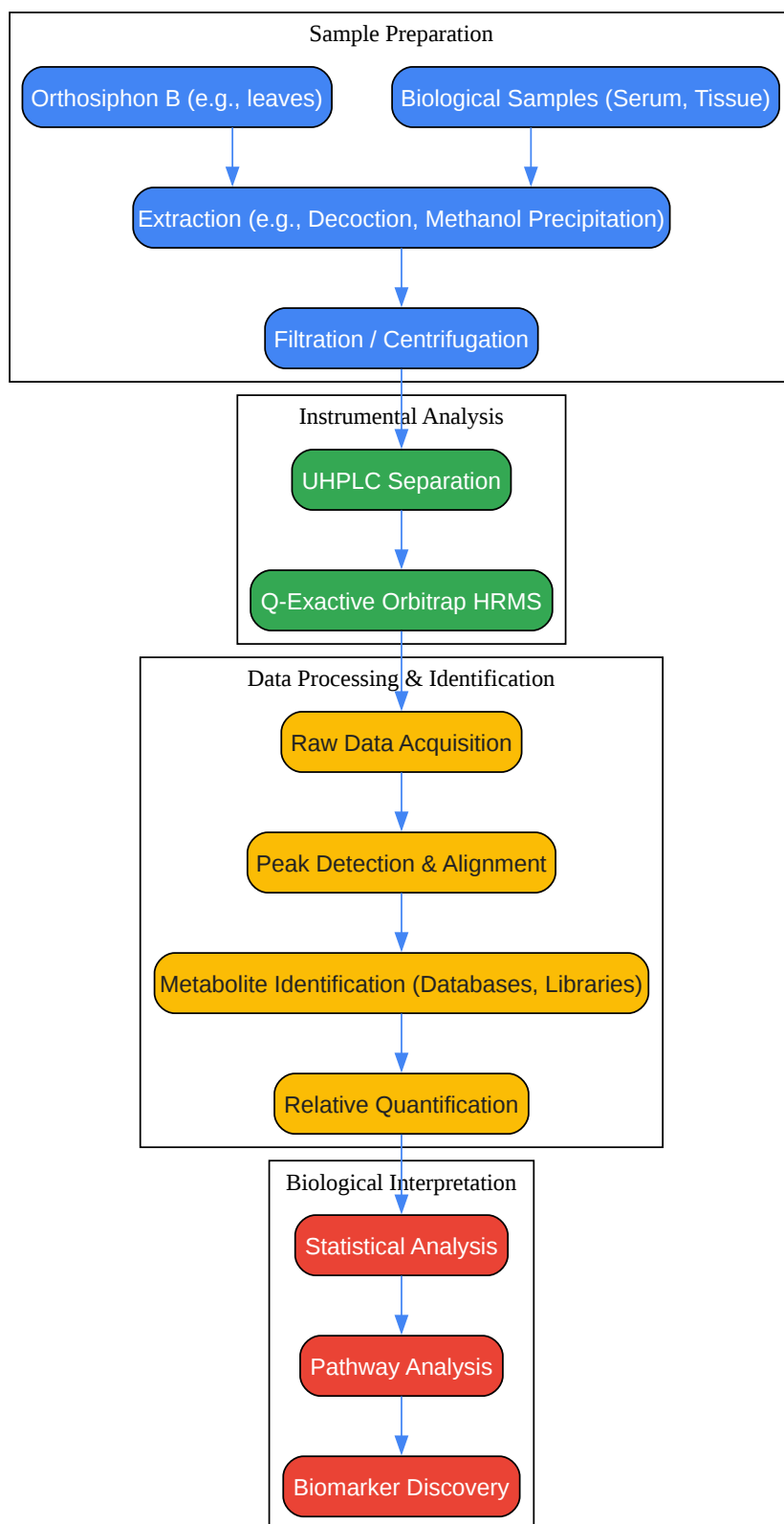
- System: Thermo Scientific™ Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™ Mass Spectrometer or equivalent.
- Ionization Source: Heated Electrospray Ionization (HESI).
- Polarity: Positive and Negative ion modes.
- Full Scan (MS1) Parameters:
 - Resolution: 70,000.
 - Scan Range: m/z 100-1500.

- AGC Target: 3e6.
- Maximum IT: 100 ms.
- Data-Dependent MS/MS (dd-MS2) Parameters:
 - Resolution: 17,500.
 - AGC Target: 1e5.
 - Maximum IT: 50 ms.
 - TopN: 5 (for fragmentation of the 5 most intense ions from the full scan).
 - Collision Energy: Stepped HCD (Higher-Energy C-edge Dissociation) at 20, 40, 60 eV.

Data Processing and Metabolite Identification

- Acquire the raw data using Thermo Scientific™ Xcalibur™ software.
- Process the raw data with software such as Thermo Scientific™ Compound Discoverer™ or similar metabolomics data analysis platforms.
- Perform peak picking, retention time alignment, and peak area integration.
- Identify metabolites by matching the accurate mass, fragmentation patterns (MS/MS spectra), and retention times against public databases (e.g., mzCloud, ChemSpider, KEGG) and in-house or commercial compound libraries.

Visualizations



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Experimental Workflow for Metabolite Identification.



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